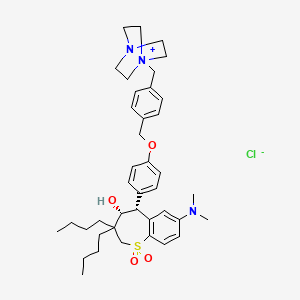

Maralixibat Chloride

Descripción

See also: Maralixibat (has active moiety).

Propiedades

IUPAC Name |

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMVPJBWDDJCMP-RUKDTIIFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701337104 | |

| Record name | Maralixibat chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228113-66-4 | |

| Record name | Maralixibat chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228113664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maralixibat chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARALIXIBAT CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78M04F0XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and synthesis of Maralixibat chloride

An In-depth Technical Guide to Maralixibat Chloride: Chemical Structure and Synthesis

Introduction

Maralixibat chloride, sold under the brand name Livmarli, is a potent, orally administered, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] It is indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS), a rare genetic disorder that affects the liver and can lead to progressive liver disease.[4][5][6] By selectively inhibiting IBAT in the terminal ileum, maralixibat chloride blocks the reabsorption of bile acids, thereby increasing their fecal excretion and reducing their concentration in the serum.[2][7][8] This targeted mechanism of action addresses the underlying cause of cholestatic pruritus and has demonstrated significant clinical benefit in affected patients.[9][10] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of maralixibat chloride.

Chemical Structure and Identifiers

Maralixibat chloride is a complex synthetic small molecule. Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers for Maralixibat Chloride

| Identifier | Value |

| IUPAC Name | 1-{[4-({4-[(4R,5R)-3,3-dibutyl-7-(dimethylamino)-4-hydroxy-1,1-dioxo-2,3,4,5-tetrahydro-1λ⁶-benzothiepin-5-yl]phenoxy}methyl)phenyl]methyl}-1,4-diazabicyclo[2.2.2]octan-1-ium chloride[4][11] |

| SMILES String | CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)--INVALID-LINK--C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-][11] |

| CAS Number | 228113-66-4[1][6] |

| Molecular Formula | C₄₀H₅₆ClN₃O₄S[1][2] |

| Molecular Weight | 710.42 g/mol [1][2] |

| UNII | V78M04F0XC[1][12] |

| DrugBank ID | DBSALT003196[1] |

Table 2: Physicochemical Properties of Maralixibat Chloride

| Property | Value |

| AlogP | 6.62[13] |

| Hydrogen Bond Acceptors | 6[13] |

| Hydrogen Bond Donors | 1[13] |

| Rotatable Bonds | 13[13] |

| Polar Surface Area | 70.08 Ų[13] |

| Aromatic Rings | 3[13] |

| Heavy Atoms | 48[13] |

Synthesis of Maralixibat Chloride

The synthesis of maralixibat chloride is a multi-step process involving complex organic chemistry.[5] While specific proprietary details of the manufacturing process are not fully public, a general synthetic scheme can be outlined based on available patent literature.[14] The process begins with the synthesis of key intermediates, which are then coupled to form the core structure of the molecule, followed by final modifications to yield maralixibat chloride.[5][15]

A patent application discloses a synthetic route that starts with the demethylation of a key intermediate, followed by a multi-step process to generate crude maralixibat, which is then purified by crystallization.[14] The synthesis involves the formation of a tetrahydrobenzothiepine (THBO) core structure.[16]

Mechanism of Action: IBAT Inhibition

Maralixibat chloride exerts its therapeutic effect by acting as a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[2][7][17] IBAT is a protein primarily located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the bloodstream, a process known as enterohepatic circulation.[7][8]

In cholestatic conditions like Alagille syndrome, the impaired bile flow leads to an accumulation of bile acids in the liver and systemic circulation, which is believed to be a major cause of the associated pruritus (itching) and liver damage.[7][18]

By inhibiting IBAT, maralixibat chloride disrupts the enterohepatic circulation of bile acids.[2][18] This leads to an increased amount of bile acids being excreted in the feces, which in turn lowers the concentration of bile acids in the serum.[7][8] The reduction in serum bile acids is thought to alleviate the pruritus and reduce the bile acid-induced liver injury.[17]

Experimental Protocols for Efficacy Assessment

The clinical efficacy of maralixibat chloride has been evaluated in several clinical trials, with the pivotal ICONIC study providing key data for its approval.[9] The primary methods for assessing the drug's efficacy focus on both biochemical markers and patient-reported outcomes.

-

Serum Bile Acid (sBA) Measurement: The concentration of total bile acids in the serum is a key biochemical endpoint.[19][20] Blood samples are collected from patients at baseline and at various time points throughout the study.[9] The sBA levels are quantified using standard laboratory techniques, such as enzymatic assays or liquid chromatography-mass spectrometry (LC-MS), to determine the change from baseline.[20]

-

Pruritus Assessment: Cholestatic pruritus is the primary clinical symptom targeted by maralixibat chloride. Its severity is assessed using validated patient-reported outcome (PRO) instruments.[9][10] The Itch Reported Outcome (ItchRO) is a commonly used scale where patients or observers rate the severity of itching on a scale from 0 (none) to 4 (very severe).[10] These scores are collected daily or weekly to track changes in pruritus over time.[9][10]

Quantitative Clinical Data

Clinical trials have demonstrated that maralixibat chloride significantly reduces serum bile acid levels and improves pruritus in patients with Alagille syndrome.[9][20]

Table 3: Summary of Key Efficacy Data from the ICONIC Study

| Parameter | Result |

| Study Population | Pediatric patients with Alagille syndrome (aged 12 months to 18 years)[9] |

| Primary Endpoint | Mean change in serum bile acid (sBA) levels during a 4-week randomized withdrawal period[9][20] |

| sBA Reduction (Overall Population) | Mean decrease of 88 µmol/L (31%) from a baseline of 283 µmol/L at week 18[20] |

| Pruritus Improvement | Clinically meaningful improvements in cholestatic pruritus observed in 84% of patients during the first year of treatment[10] |

| Correlation | Improvements in pruritus scores were correlated with decreases in serum bile acid levels (r=0.47) at 1 year[10] |

Conclusion

Maralixibat chloride represents a significant advancement in the treatment of cholestatic pruritus associated with Alagille syndrome. Its well-defined chemical structure allows for a highly specific mechanism of action, targeting the ileal bile acid transporter to interrupt the enterohepatic circulation of bile acids. The synthesis of this complex molecule requires a sophisticated, multi-step approach. Clinical data has robustly demonstrated its efficacy in reducing both the biochemical and clinical manifestations of cholestasis, offering a much-needed therapeutic option for patients with this debilitating rare disease.

References

- 1. Maralixibat chloride - Wikipedia [en.wikipedia.org]

- 2. What is the therapeutic class of Maralixibat Chloride? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Buy Maralixibat chloride | 228113-66-4 | >98% [smolecule.com]

- 6. medkoo.com [medkoo.com]

- 7. Maralixibat | C40H56N3O4S+ | CID 9831643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Clinical Review - Maralixibat (Livmarli) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Efficacy | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]

- 11. Maralixibat Chloride | C40H56ClN3O4S | CID 9831642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 13. DrugMapper [drugmapper.helsinki.fi]

- 14. WO2024059163A1 - Maralixibat solid forms, intermediates and processes of making same - Google Patents [patents.google.com]

- 15. Buy Maralixibat chloride (EVT-273697) | 228113-66-4 [evitachem.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. What is the mechanism of Maralixibat Chloride? [synapse.patsnap.com]

- 19. What clinical trials have been conducted for Maralixibat Chloride? [synapse.patsnap.com]

- 20. Maralixibat: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics and Pharmacokinetics of Maralixibat Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maralixibat chloride, an orally administered, minimally absorbed, reversible inhibitor of the ileal bile acid transporter (IBAT), represents a significant advancement in the treatment of cholestatic pruritus associated with rare liver diseases such as Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC).[1][2][3][4] By targeting the enterohepatic circulation of bile acids, maralixibat offers a novel therapeutic approach to alleviating the debilitating symptoms and potentially mitigating the progression of liver damage in affected patients.[1][2][5] This technical guide provides an in-depth overview of the pharmacodynamics and pharmacokinetics of maralixibat chloride, with a focus on its mechanism of action, clinical efficacy, and the experimental methodologies used in its evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of maralixibat is the reduction of serum bile acid (sBA) levels through the inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[3][4][5]

Mechanism of Action

Under normal physiological conditions, approximately 95% of bile acids are reabsorbed in the terminal ileum via the IBAT and returned to the liver through the portal circulation.[5][6] In cholestatic liver diseases, the impaired secretion of bile acids from hepatocytes leads to their accumulation in the liver and spillover into the systemic circulation, causing severe pruritus and contributing to liver injury.[5][7]

Maralixibat acts locally in the gut to block IBAT, thereby interrupting the enterohepatic circulation of bile acids.[1][5] This leads to increased fecal excretion of bile acids and a subsequent decrease in the total bile acid pool.[2][5] The reduction in systemic bile acid concentrations is believed to be the primary mechanism through which maralixibat alleviates cholestatic pruritus.[5]

dot

Clinical Efficacy

Clinical trials have demonstrated the efficacy of maralixibat in reducing both serum bile acids and pruritus in patients with ALGS and PFIC.

Table 1: Summary of Maralixibat Efficacy in Clinical Trials

| Indication | Trial | Key Efficacy Endpoints | Results | Citation(s) |

| Alagille Syndrome (ALGS) | ICONIC (Phase 2b) | Change in serum bile acids (sBA) from baseline | Statistically significant reduction in sBA. | [8][9][10][11] |

| Change in pruritus score (ItchRO(Obs)) from baseline | Clinically meaningful and statistically significant improvement in pruritus. | [1][2][9][10] | ||

| Progressive Familial Intrahepatic Cholestasis (PFIC) | MARCH-PFIC (Phase 3) | Change in pruritus severity score from baseline | Statistically significant improvement in pruritus. | [10][12] |

| Change in total serum bile acid concentration from baseline | Statistically significant reduction in sBA. | [10][12][13] |

Pharmacokinetics

Maralixibat exhibits minimal systemic absorption, with its primary site of action being the terminal ileum.

Table 2: Summary of Maralixibat Pharmacokinetic Parameters

| Parameter | Value | Notes | Citation(s) |

| Absorption | |||

| Systemic Absorption | Minimal | Plasma concentrations are often below the limit of quantification (0.25 ng/mL) at recommended doses. | [6][8][12][13] |

| Tmax (single 30 mg dose, fasted) | ~0.75 hours | Time to peak plasma concentration. | [6][13] |

| Cmax (single 30 mg dose, fasted) | ~1.65 ng/mL | Maximum plasma concentration. | [6][13] |

| AUC (single 30 mg dose, fasted) | ~3.43 ng·h/mL | Area under the plasma concentration-time curve. | [6][13] |

| Effect of Food | High-fat meal decreases rate and extent of absorption | Not considered clinically significant. | [6][14] |

| Distribution | |||

| Protein Binding | ~91% | In vitro data. | [6][8][13] |

| Metabolism | |||

| Metabolites | No metabolites detected in plasma | Maralixibat is not significantly metabolized. | [6][13][14] |

| Excretion | |||

| Primary Route | Feces | Approximately 73% of the dose is excreted in the feces. | [6][13] |

| Unchanged Drug in Feces | ~94% | The majority of the excreted drug is unchanged. | [6][13] |

| Urinary Excretion | Minimal | Approximately 0.066% of the dose is excreted in the urine. | [6][13] |

| Elimination | |||

| Half-life (t½) | ~1.6 hours | Following a single 30 mg oral dose in healthy adults. | [13][14] |

Experimental Protocols

The clinical development of maralixibat has involved rigorous experimental methodologies to assess its safety and efficacy.

Measurement of Serum Bile Acids

The quantification of serum bile acids is a critical component in evaluating the pharmacodynamic effect of maralixibat.

-

Methodology: A common and highly sensitive method for the analysis of serum bile acids is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This technique allows for the separation and quantification of individual bile acid species.

-

Sample Preparation: Serum samples are typically prepared using protein precipitation followed by solid-phase extraction to isolate the bile acids.

-

Chromatographic Separation: The extracted bile acids are separated using a reverse-phase C18 column with a gradient mobile phase, often consisting of an aqueous solution with a buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: The separated bile acids are ionized using electrospray ionization (ESI) in negative ion mode and detected by a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) for specific and sensitive quantification.

-

-

Alternative Methodology: Radioimmunoassay (RIA) has also been used for the measurement of specific conjugated bile acids, such as cholylglycine and sulfolithocholylglycine.[4]

dot

Assessment of Pruritus

The subjective nature of pruritus necessitates the use of validated patient- and observer-reported outcome instruments.

-

Methodology: The Itch Reported Outcome (ItchRO) is a validated tool specifically designed to assess the severity of pruritus in pediatric patients with cholestatic liver disease.[5][7][15] It exists in two versions:

-

Scoring: The ItchRO uses a 0-4 scale, where 0 represents no itching and 4 represents very severe itching.[2] Daily scores are often averaged over a week to provide a weekly score.

-

Data Collection: In clinical trials, caregivers and/or patients are typically asked to complete the ItchRO diary twice daily (morning and evening).[5][15]

dot

References

- 1. Clinical Review - Maralixibat (Livmarli) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Efficacy | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]

- 3. Maralixibat in progressive familial intrahepatic cholestasis (MARCH-PFIC): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial [pubmed.ncbi.nlm.nih.gov]

- 4. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. View of Maralixibat (Livmarli) | Canadian Journal of Health Technologies [canjhealthtechnol.ca]

- 7. Development of a Novel Tool to Assess the Impact of Itching in Pediatric Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical study to Evaluate the Safety and Tolerability of Maralixibat in the Treatment of Infants with Progressive Familial Intrahepatic Cholestasis and Alagille Syndrome. | MedPath [trial.medpath.com]

- 9. researchgate.net [researchgate.net]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Efficacy and safety of maralixibat treatment in patients with Alagille syndrome and cholestatic pruritus (ICONIC): a randomised phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hcplive.com [hcplive.com]

- 13. s29.q4cdn.com [s29.q4cdn.com]

- 14. mdpi.com [mdpi.com]

- 15. Development of a Novel Tool to Assess the Impact of Itching in Pediatric Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Animal Models for the Investigation of Maralixibat Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maralixibat chloride, an orally administered, minimally absorbed, and reversible inhibitor of the ileal bile acid transporter (IBAT), represents a targeted therapeutic approach for cholestatic liver diseases. By blocking the reabsorption of bile acids in the terminal ileum, Maralixibat interrupts the enterohepatic circulation, leading to increased fecal bile acid excretion and a reduction in the total bile acid pool. This mechanism of action has shown promise in alleviating cholestatic pruritus and reducing liver injury in clinical settings.[1][2][3] Preclinical animal models are indispensable for elucidating the pharmacological effects of Maralixibat and other IBAT inhibitors, providing a foundational understanding of their efficacy and safety profiles prior to human trials. This guide provides an in-depth overview of relevant preclinical animal models, methodologies, and key findings pertinent to the study of Maralixibat chloride.

Core Signaling Pathway: IBAT Inhibition and Bile Acid Homeostasis

Maralixibat's therapeutic effect is centered on the modulation of bile acid homeostasis. The following diagram illustrates the key signaling pathway affected by IBAT inhibition.

Key Preclinical Animal Models for Cholestasis

Several preclinical animal models have been established to mimic human cholestatic liver diseases. These models are crucial for evaluating the therapeutic potential of IBAT inhibitors like Maralixibat.

Mdr2 (Abcb4) Knockout Mouse Model

The multidrug resistance protein 2 (Mdr2), also known as Abcb4, is a canalicular phospholipid transporter. Mdr2 knockout (Mdr2-/-) mice lack this transporter, leading to the secretion of bile with low phospholipid content. This "toxic" bile causes progressive cholestasis, sclerosing cholangitis, and liver fibrosis, making it a highly relevant model for studying drugs targeting cholestatic liver injury.[4][5]

Cyp2c70 Knockout Mouse Model

The Cyp2c70 enzyme is responsible for the synthesis of hydrophilic muricholic acids in rodents. Cyp2c70 knockout mice, therefore, have a more "human-like" hydrophobic bile acid pool, which leads to spontaneous cholestatic liver injury. This model is valuable for studying the effects of IBAT inhibitors on a background of hydrophobic bile acid-induced liver damage.[6][7]

Bile Duct Ligation (BDL) Model

Bile duct ligation is a surgical model that induces obstructive cholestasis. By ligating the common bile duct, the flow of bile is blocked, leading to the accumulation of bile acids in the liver, hepatocellular injury, inflammation, and fibrosis.[8][9][10] This model is useful for studying the effects of drugs on acute and chronic cholestatic injury.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of preclinical studies. The following sections outline the key experimental protocols for cholestasis induction and drug administration in the context of Maralixibat research.

Mdr2 (Abcb4) Knockout Mouse Study Protocol

-

Animal Model: 30-day-old, female Mdr2-/- mice.[4]

-

Housing and Diet: Mice are housed in a controlled environment and fed a high-fat chow.[4]

-

Drug Administration: An IBAT inhibitor (e.g., SC-435, a compound with a similar mechanism to Maralixibat) is mixed into the chow at a concentration to achieve a target dose (e.g., 11 mg/kg/day).[4] Treatment is typically administered for a period of 14 days.[4]

-

Endpoint Analysis:

-

Serum Analysis: Blood is collected to measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, and total and individual bile acids.[4]

-

Liver Histology: Liver tissue is harvested, fixed in formalin, and stained with hematoxylin and eosin (H&E) and Sirius red for evaluation of inflammation and fibrosis.[4]

-

Gene Expression Analysis: Hepatic gene expression of pro-fibrogenic and pro-inflammatory markers is assessed using techniques like RNA sequencing.[4]

-

Bile and Fecal Analysis: Bile is collected to measure biliary bile acid and phospholipid concentrations. Feces are collected to quantify bile acid excretion.[4]

-

Cyp2c70 Knockout Mouse Study Protocol

-

Animal Model: Male and female Cyp2c70 knockout mice.[6]

-

Drug Administration: The IBAT inhibitor SC-435 is administered to the mice. While the specific details of administration are not provided in the abstract, it is typically given orally, either mixed in the diet or via oral gavage.

-

Endpoint Analysis:

-

Serum Analysis: Measurement of serum liver injury markers such as alkaline phosphatase (ALP), alanine aminotransferase (ALT), aspartate aminotransferase (AST), and serum bile acids.[6]

-

Liver Histology: Evaluation of hepatic inflammation, macrophage infiltration, and biliary cell proliferation.[6]

-

Hepatic Gene Expression: Analysis of pathways related to immune cell activation and inflammation.[6]

-

Hepatic Bile Acid Analysis: Quantification of total and individual hepatic bile acids to assess changes in the bile acid pool and hydrophobicity.[6]

-

Bile Duct Ligation (BDL) Rat Study Protocol

While a detailed protocol for Maralixibat in a BDL model is not publicly available, a general procedure based on FDA review documents and standard BDL protocols is as follows:

-

Animal Model: Male Sprague-Dawley rats.[2]

-

Surgical Procedure:

-

Anesthetize the animal.

-

Perform a midline laparotomy to expose the common bile duct.

-

Carefully separate the bile duct from the portal vein and hepatic artery.[8]

-

Ligate the common bile duct in two locations and transect the duct between the ligatures.[8] In a partial BDL model, the ligation is not complete to allow for some bile flow.

-

Close the abdominal incision.

-

-

Drug Administration: Maralixibat or a vehicle control is administered orally (e.g., by gavage) at a specified dose (e.g., 1 mg/kg) starting a few hours after surgery.[2]

-

Endpoint Analysis:

-

Serum Analysis: Collection of blood to measure liver enzymes and bilirubin.

-

Liver Histology: Assessment of liver tissue for signs of necrosis, inflammation, and fibrosis.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating an IBAT inhibitor in a preclinical cholestasis model.

References

- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Mirum Pharmaceuticals Presents New Data From Its Maralixibat and Volixibat Clinical Studies at AASLD Annual Meeting | Nasdaq [nasdaq.com]

- 4. Pharmacological inhibition of apical sodium-dependent bile acid transporter changes bile composition and blocks progression of sclerosing cholangitis in multidrug resistance 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of ASBT changes bile composition and blocks progression of sclerosing cholangitis in mdr2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ileal bile acid transporter inhibition in Cyp2c70 KO mice ameliorates cholestatic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Review of Maralixibat Chloride for Alagille Syndrome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alagille syndrome (ALGS) is a rare, autosomal dominant genetic disorder characterized by a paucity of intrahepatic bile ducts, leading to cholestasis and severe, debilitating pruritus.[1][2][3] The underlying genetic cause is most commonly a mutation in the JAG1 gene, which disrupts the Notch signaling pathway crucial for bile duct development.[1][2][3][4][5] The resultant cholestasis leads to an accumulation of bile acids in the liver and systemic circulation, contributing to liver damage and severe itching.[6][7] Maralixibat chloride (brand name LIVMARLI®) is a potent, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[6][8][9][10] By blocking the reabsorption of bile acids in the terminal ileum, Maralixibat interrupts their enterohepatic circulation, thereby reducing systemic bile acid levels and alleviating cholestatic pruritus in patients with ALGS.[6][9][10] This document provides a comprehensive technical overview of Maralixibat, summarizing its mechanism of action, clinical efficacy, and safety profile based on key clinical trials.

Pathophysiology of Alagille Syndrome and Therapeutic Rationale

Alagille syndrome's primary hepatic manifestation is a paucity of intrahepatic bile ducts, leading to chronic cholestasis.[1][3] This condition arises from mutations in genes integral to the Notch signaling pathway, predominantly JAG1 (in over 90% of cases) and less commonly NOTCH2.[1][3][4][5] The Notch pathway is critical for cell fate decisions during embryonic development, including the formation of the biliary tree.[2][4] Disruption of this pathway results in malformed and a reduced number of bile ducts, impairing bile flow from the liver.[5]

The impaired bile flow causes a buildup of bile acids within the liver and their subsequent spillover into the systemic circulation.[6][7] Elevated serum bile acids (sBA) are not only hepatotoxic but are also strongly implicated in the severe and often intractable pruritus experienced by patients with ALGS, which is a leading cause for liver transplantation.[7][11] The therapeutic rationale for Maralixibat is to directly address the systemic accumulation of bile acids. By inhibiting the IBAT, Maralixibat reduces the reabsorption of bile acids from the intestine, thereby increasing their fecal excretion and lowering the overall bile acid pool in the body.[6][9] This reduction in sBA is hypothesized to alleviate pruritus and potentially reduce liver injury.[6]

Mechanism of Action of Maralixibat

Maralixibat is a selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[9][10] The IBAT is primarily located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation, a process known as enterohepatic circulation.[7][9]

In patients with ALGS, the impaired bile secretion leads to an accumulation of bile acids. Maralixibat acts locally in the gut to block IBAT-mediated reuptake of these bile acids.[11] This interruption of the enterohepatic circulation results in increased excretion of bile acids in the feces, which in turn leads to a reduction in the total bile acid pool and a decrease in serum bile acid concentrations.[6] The reduction in systemic bile acid levels is directly correlated with the improvement of cholestatic pruritus.[6]

Clinical Efficacy

The clinical development of Maralixibat for ALGS has been centered around the ICONIC study, a Phase 2b, placebo-controlled, randomized drug withdrawal (RWD) trial with long-term open-label extensions.[7][12][13]

Experimental Protocols: The ICONIC Study

-

Study Design: The ICONIC study enrolled children with ALGS who had significant cholestasis and intractable pruritus.[13] The study consisted of an 18-week open-label period where all participants received Maralixibat (380 μg/kg once daily). This was followed by a 4-week randomized drug withdrawal (RWD) period where responders were randomized 1:1 to either continue Maralixibat or switch to a placebo. Subsequently, all participants could enter a long-term open-label extension phase.[13]

-

Patient Population: The study included 31 children aged 1 to 18 years with a diagnosis of ALGS, serum bile acid levels more than three times the upper limit of normal, and significant pruritus.[13]

-

Primary Endpoint: The primary endpoint was the mean change in serum bile acid (sBA) levels from the beginning to the end of the 4-week RWD period.[13]

-

Secondary and Additional Endpoints: Key secondary endpoints included the change in pruritus scores, assessed using the ItchRO(Obs) scale, from the start to the end of the RWD period, and changes in both sBA and pruritus from baseline to week 48 and beyond.[7][13]

-

Methods of Assessment:

-

Serum Bile Acids (sBA): sBA levels were measured in μmol/L from blood samples taken at specified time points throughout the study.

-

Pruritus: Pruritus was assessed using the Itch Reported Outcome Observer (ItchRO(Obs)) instrument, a caregiver-reported scale ranging from 0 (no itching) to 4 (most severe itching). A reduction of ≥1 point is considered clinically meaningful.[8]

-

References

- 1. Alagille Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alagille Syndrome (AGS) and Notch Signaling < Hepar Lab [medicine.yale.edu]

- 3. The Real Deal Behind Alagille Syndrome | AASLD [aasld.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Alagille syndrome: MedlinePlus Genetics [medlineplus.gov]

- 6. How LIVMARLI Works | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]

- 7. Clinical Review - Maralixibat (Livmarli) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Maralixibat Reduces Serum Bile Acids and Improves Cholestatic Pruritus in Adolescents With Alagille Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Maralixibat Chloride? [synapse.patsnap.com]

- 10. io.nihr.ac.uk [io.nihr.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. The Lancet Publishes Data From Mirum Pharmaceuticals' ICONIC Pivotal Study of Maralixibat (LIVMARLI) Treatment in Alagille Syndrome - BioSpace [biospace.com]

- 13. Efficacy and safety of maralixibat treatment in patients with Alagille syndrome and cholestatic pruritus (ICONIC): a randomised phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maralixibat Chloride for Progressive Familial Intrahepatic Cholestasis (PFIC)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Progressive Familial Intrahepatic Cholestasis (PFIC)

Progressive Familial Intrahepatic Cholestasis (PFIC) represents a collection of rare, autosomal recessive genetic disorders that disrupt bile formation and flow, leading to progressive cholestatic liver disease.[1][2][3] This group of conditions typically manifests in infancy or early childhood, characterized by severe pruritus (itching), jaundice, failure to thrive, and the buildup of bile acids in the liver.[3][4] The accumulation of bile acids within liver cells (hepatocytes) causes significant liver damage, which can advance to fibrosis, cirrhosis, and ultimately, end-stage liver disease, often necessitating liver transplantation within the first decade of life.[1][3][5]

PFIC is caused by mutations in genes that encode for proteins essential for bile transport.[1][2] For instance, PFIC type 2 (PFIC2), a common subtype, results from mutations in the ABCB11 gene, which codes for the bile salt export pump (BSEP).[1][5] A defective BSEP leads to the retention of bile salts within hepatocytes, causing cellular injury.[1][5] Given the significant morbidity and impact on quality of life, there is a critical need for effective non-surgical treatments.[2][6]

Maralixibat Chloride: An Overview

Maralixibat, marketed as Livmarli®, is an orally administered, small-molecule inhibitor of the ileal bile acid transporter (IBAT).[7][8][9] It is a minimally absorbed drug designed to interrupt the enterohepatic circulation of bile acids.[7][10][11] Maralixibat has received regulatory approval for the treatment of cholestatic pruritus in patients with PFIC.[12][13][14][15] Specifically, the U.S. FDA has approved it for patients aged 5 years and older, with subsequent label expansions for younger patients.[13][15][16]

Mechanism of Action of Maralixibat

The therapeutic effect of Maralixibat is rooted in its targeted inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[7][10]

-

Enterohepatic Circulation: Under normal physiological conditions, approximately 95% of bile acids secreted into the intestine are reabsorbed in the terminal ileum via IBAT and returned to the liver through the portal vein. This process is known as enterohepatic circulation.[17]

-

Pathophysiology in PFIC: In PFIC, genetic defects impair the secretion of bile acids from the liver into the bile ducts. This leads to a toxic accumulation of bile acids within the liver, driving the pathophysiology of the disease.[3][5]

-

IBAT Inhibition: Maralixibat acts locally in the distal ileum to block IBAT.[10][17] This inhibition prevents the reabsorption of bile acids, leading to their increased excretion in feces.[7][9]

-

Therapeutic Consequences: By increasing fecal bile acid excretion, Maralixibat reduces the total body bile acid pool.[9][10] This lowering of systemic and hepatic bile acid levels is believed to reduce bile acid-mediated liver damage and alleviate related complications, most notably cholestatic pruritus.[6][7][10]

Signaling Pathway Diagram

Caption: Mechanism of Maralixibat in PFIC.

Clinical Development and Key Experimental Protocols

The approval of Maralixibat for PFIC was primarily based on the results of the Phase 3 MARCH-PFIC clinical trial, the largest randomized, controlled study conducted in this patient population.[8][12][14][18]

MARCH-PFIC Phase 3 Trial Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial conducted at 29 sites across 16 countries.[8][12][19][20]

-

Patient Population: The study enrolled 93 patients aged 1 to 17 years with genetically confirmed PFIC and persistent pruritus.[12][21] The trial included a broad range of subtypes, including PFIC1, PFIC2 (BSEP deficiency), PFIC3, PFIC4, and PFIC6, as well as patients with unidentified mutations.[8][14][18]

-

Intervention and Duration: Patients were randomized to receive either Maralixibat oral solution or a placebo once daily for a duration of 26 weeks.[12]

-

Key Endpoints:

-

Primary Endpoint: The primary efficacy outcome was the mean change in pruritus severity, as assessed by the Itch Reported Outcome (Observer) (ItchRO(Obs)) score from baseline over the 26-week treatment period.[8][18]

-

Key Secondary Endpoint: A key secondary outcome was the mean change in total serum bile acid (sBA) concentrations.[8][18]

-

Additional Endpoints: Other evaluated parameters included changes in total bilirubin, growth (measured by weight z-score), and sleep disturbances.[8][12][18]

-

Experimental Workflow Diagram

Caption: MARCH-PFIC trial experimental workflow.

Quantitative Data Summary

The MARCH-PFIC trial demonstrated statistically significant and clinically meaningful improvements in patients treated with Maralixibat compared to placebo.[12]

Table 1: Baseline Patient Demographics (MARCH-PFIC)

| Characteristic | Maralixibat (n=47) | Placebo (n=46) |

| Median Age (years) | 3.0 (IQR: 2.0-7.0) | 3.0 (IQR: 2.0-7.0) |

| Sex (Female) | 26 (55%) | 25 (54%) |

| PFIC Subtype | ||

| BSEP Deficiency (PFIC2) | 14 | 17 |

| All Other PFIC Types | 33 | 29 |

| (Data derived from the overall study population of 93 patients)[12] |

Table 2: Key Efficacy Results at 26 Weeks (MARCH-PFIC)

| Endpoint | Maralixibat | Placebo | LS Mean Difference (95% CI) | p-value |

| Change in Pruritus Score (ItchRO(Obs)) | Significant Improvement | Minimal Change | -1.1 | 0.0063[22] |

| Change in Serum Bile Acids (sBA) (µmol/L) | Significant Reduction | Minimal Change | -187 | <0.0001[15][16][22] |

| (LS Mean Difference: Least Squares Mean Difference) |

Table 3: Additional Efficacy Outcomes at 26 Weeks (MARCH-PFIC)

| Endpoint | Result | p-value |

| Change in Total Bilirubin | Statistically significant improvement with Maralixibat | 0.0471[15] |

| Change in Growth (Weight z-score) | Statistically significant improvement with Maralixibat | 0.0391[15] |

| Pruritus Responders | 64% in Maralixibat group vs. 29% in placebo group | 0.0064[23] |

| Defined as a ≥1-point improvement in ItchRO(Obs) score or a score of ≤1.0 |

Table 4: Safety and Tolerability Summary

| Adverse Event Profile | Description |

| Most Common TEAE | The most frequently reported treatment-emergent adverse event (TEAE) was diarrhea, which was generally mild and transient in nature.[12][18] |

| Serious TEAEs | The incidence of serious adverse events was low, with 5 participants (11%) in the Maralixibat group and 3 (7%) in the placebo group experiencing a serious TEAE.[19] |

| New Safety Signals | No new or unexpected safety signals were identified during the trial.[8][12] |

| Hepatotoxicity | Drug-induced liver injury (DILI) is a potential risk. Cases of treatment-emergent hepatic decompensation and elevations in liver tests have been observed. Monitoring of liver function is recommended.[9] |

Conclusion

Maralixibat chloride represents a significant advancement in the pharmacological management of Progressive Familial Intrahepatic Cholestasis. As a targeted, minimally absorbed IBAT inhibitor, it directly addresses the consequences of impaired bile acid circulation that define PFIC. The pivotal Phase 3 MARCH-PFIC trial provided robust evidence of its efficacy, demonstrating statistically significant and clinically meaningful improvements in cholestatic pruritus, serum bile acids, bilirubin levels, and growth in a broad population of PFIC patients.[8][12][15]

The safety profile is well-characterized, with the most common adverse event being mild, transient diarrhea.[12][18] Maralixibat offers a crucial non-surgical treatment option that can improve the standard of care, enhance quality of life, and positively impact predictors of native liver survival for individuals living with this debilitating rare disease.[8][12][19]

References

- 1. Progressive familial intrahepatic cholestasis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Progressive Familial Intrahepatic Cholestasis | Children's Liver Disease Foundation [childliverdisease.org]

- 4. hopkinsmedicine.org [hopkinsmedicine.org]

- 5. Progressive Familial Intrahepatic Cholestasis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. io.nihr.ac.uk [io.nihr.ac.uk]

- 7. Maralixibat: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. How LIVMARLI Works | LIVMARLI® (maralixibat) | Official HCP Site [livmarlihcp.com]

- 10. What is the mechanism of Maralixibat Chloride? [synapse.patsnap.com]

- 11. Maralixibat for the treatment of PFIC: Long‐term, IBAT inhibition in an open‐label, Phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hcplive.com [hcplive.com]

- 13. pharmacytimes.com [pharmacytimes.com]

- 14. FDA approves Mirum’s LIVMARLI for cholestatic pruritus treatment [pharmaceutical-technology.com]

- 15. hcplive.com [hcplive.com]

- 16. contemporarypediatrics.com [contemporarypediatrics.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Mirum Publishes Phase 3 MARCH Data on LIVMARLI for PFIC in The Lancet [synapse.patsnap.com]

- 19. Maralixibat in progressive familial intrahepatic cholestasis (MARCH-PFIC): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 21. Positive Topline Data Announced from Mirum’s LIVMARLI Phase 3 MARCH Study in Progressive Familial Intrahepatic Cholestasis (PFIC) - BioSpace [biospace.com]

- 22. researchgate.net [researchgate.net]

- 23. Efficacy | LIVMARLI® (maralixibat) | Official HCP Site [livmarlihcp.com]

Methodological & Application

Application Notes and Protocols for Maralixibat Chloride in In Vitro Assays

Introduction

Maralixibat chloride, sold under the brand name Livmarli®, is a potent, orally administered, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, Maralixibat chloride disrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a subsequent reduction in serum bile acid levels.[1][2][3][4][5] This mechanism of action makes it a valuable therapeutic agent for cholestatic liver diseases, where the accumulation of bile acids is a key pathophysiological feature.[1][2] These application notes provide a detailed protocol for the dissolution of Maralixibat chloride and its use in a representative in vitro assay to assess its inhibitory activity.

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of Maralixibat chloride is essential for its effective use in in vitro studies.

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₆ClN₃O₄S | [6] |

| Molecular Weight | 710.42 g/mol | [6] |

| Solubility | Soluble in DMSO, Sparingly soluble in alcohol, Insoluble in water | Internal solubility assessment |

| Storage | Store at -20°C for long-term stability. | Manufacturer's recommendation |

Table 1: Physicochemical Properties of Maralixibat Chloride.

Mechanism of Action and Signaling Pathway

Maralixibat chloride exerts its therapeutic effect by competitively inhibiting the ileal bile acid transporter (IBAT/ASBT) located on the apical membrane of enterocytes in the terminal ileum. This inhibition prevents the reabsorption of bile acids from the intestinal lumen into the portal circulation. The subsequent decrease in the bile acid pool returning to the liver has several downstream effects on bile acid homeostasis, which is primarily regulated by the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).

While Maralixibat chloride does not directly interact with FXR or TGR5, its action on IBAT indirectly influences these signaling pathways by altering the concentration of their natural ligands (bile acids) in different cellular compartments. In enterocytes, reduced intracellular bile acid levels can lead to decreased FXR activation, which in turn may modulate the expression of genes involved in bile acid transport and metabolism.

References

- 1. Evaluating Hepatobiliary Transport with 18F-Labeled Bile Acids: The Effect of Radiolabel Position and Bile Acid Structure on Radiosynthesis and In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel bioluminescence-based method to investigate uptake of bile acids in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of ileal bile acid transporter inhibition as a therapeutic target in Alagille syndrome and progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Maralixibat Chloride

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the determination of purity and the analysis of related impurities of Maralixibat chloride in pharmaceutical formulations using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Maralixibat chloride is an ileal bile acid transporter (IBAT) inhibitor used in the treatment of cholestatic pruritus in patients with Alagille syndrome. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This application note describes a robust and sensitive RP-HPLC method for the quantification of Maralixibat and its related impurities. The method has been validated in accordance with ICH guidelines to ensure linearity, precision, accuracy, and specificity.[1][2][3]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method was developed for the simultaneous quantification of Maralixibat and its related impurities.[1][2] The chromatographic separation is achieved using a system equipped with a C18 column.[1]

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Waters Alliance-e2695 system or equivalent |

| Detector | Photodiode Array (PDA) Detector |

| Column | Inertsil ODS C18 (250mm × 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile and KH2PO4 Buffer (pH 3.0) |

| Buffer Preparation | Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.[1] |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection Wavelength | 232 nm[1][2] |

| Column Temperature | Ambient |

| Injection Volume | Not specified, typically 10-20 µL |

| Diluent | Acetonitrile[1] |

Preparation of Solutions

Standard Stock Solution: Accurately weigh 100 mg of Maralixibat reference standard into a 10 mL volumetric flask. Dissolve in the diluent (acetonitrile) and sonicate to ensure complete dissolution.[1]

Working Standard Solutions: Prepare working standard solutions by appropriate dilution of the stock solution to achieve concentrations within the linear range (118.75-712.50 µg/mL).[1]

Sample Solution: To prepare a sample solution, transfer 0.5 mL of the Maralixibat sample into a 10 mL volumetric flask. Add 1 mL of impurity stock solution (if available for spiking) and diluent. Sonicate the solution for 30 minutes and then centrifuge. Filter the final solution through a 0.45 µm filter before analysis.[1]

Method Validation Summary

The described HPLC method was validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Theoretical Plates | > 2000[1][3] |

| Tailing Factor | < 2.0[1][3] |

| Resolution | Baseline separation of all relevant peaks |

| Reproducibility (%RSD) | For replicate injections, RSD should be ≤ 2.0% |

Linearity

The linearity of the method was established by analyzing six concentration levels in triplicate.

Table 3: Linearity of Maralixibat

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Maralixibat | 118.75 - 712.50 | > 0.999[1][2][3] |

Precision

The precision of the method was evaluated at both the system and method levels.

Table 4: Precision of the Method

| Precision Level | Measurement | Result (%RSD) |

| System Precision | Six replicate injections of standard solution | < 2.0%[1][2] |

| Method Precision | Analysis of six independent sample preparations | < 2.0%[1][2] |

Accuracy

Accuracy was determined by recovery studies at three different concentration levels.

Table 5: Accuracy (Recovery) of Maralixibat

| Concentration Level | Mean Recovery (%) |

| 50% | 98.0% - 102.0%[1] |

| 100% | 98.0% - 102.0%[1] |

| 150% | 98.0% - 102.0%[1] |

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The results show that the method can effectively separate the main peak from degradation products.

Table 6: Summary of Forced Degradation Results for Maralixibat

| Stress Condition | Degradation Observed |

| Acid Degradation | 5-8%[1] |

| Base Degradation | 10-15%[1] |

| Oxidative Conditions | 12-18%[1] |

| Thermal Stress | 3-6%[1] |

| Photolytic Conditions | 2-4%[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Maralixibat chloride.

Caption: HPLC Analysis Workflow for Maralixibat Chloride.

Disclaimer: This application note is intended for informational purposes only. The described method should be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols for Maralixibat Chloride Oral Solution in Pediatric Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maralixibat chloride, available as the oral solution LIVMARLI®, is a potent and selective inhibitor of the ileal bile acid transporter (IBAT).[1][2][3][4] It is indicated for the treatment of cholestatic pruritus in pediatric patients with Alagille syndrome (ALGS) and Progressive Familial Intrahepatic Cholestasis (PFIC).[1][5][6][7] By blocking the reabsorption of bile acids in the terminal ileum, maralixibat increases their fecal excretion, leading to a reduction in systemic bile acid levels.[1][2][3][8] This mechanism of action is central to its therapeutic effect in mitigating cholestatic pruritus and potentially slowing the progression of liver disease in pediatric populations.[8][9][10] These notes provide detailed protocols for the preparation and administration of maralixibat oral solution to pediatric research subjects, along with a summary of key clinical data.

Mechanism of Action

Maralixibat is a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][10] The IBAT is primarily responsible for the reabsorption of approximately 95% of bile acids from the distal ileum back into the enterohepatic circulation.[2][3] By inhibiting this transporter, maralixibat disrupts the enterohepatic circulation of bile acids, leading to their increased excretion in feces.[2][3][8] This reduction in the overall bile acid pool results in lower serum bile acid concentrations, which is believed to alleviate cholestatic pruritus and reduce bile acid-mediated liver injury.[8][9]

Quantitative Data Summary

The following tables summarize the dosing recommendations and pharmacokinetic parameters for Maralixibat chloride oral solution in pediatric subjects.

Table 1: Dosing Regimen for Alagille Syndrome (ALGS) [1][5][11][12][13][14][15]

| Parameter | Value |

| Indication | Cholestatic Pruritus in patients with Alagille Syndrome (ALGS) aged 3 months and older. |

| Oral Solution Strength | 9.5 mg/mL |

| Initial Dose | 190 mcg/kg orally once daily |

| Titration | After one week, increase to 380 mcg/kg once daily, as tolerated. |

| Maintenance Dose | 380 mcg/kg orally once daily |

| Maximum Daily Dose | 28.5 mg (3 mL) for patients weighing >70 kg. |

| Administration | 30 minutes before the first meal of the day. |

Table 2: Dosing Regimen for Progressive Familial Intrahepatic Cholestasis (PFIC) [5][6][12][13][14]

| Parameter | Value |

| Indication | Cholestatic Pruritus in patients with Progressive Familial Intrahepatic Cholestasis (PFIC) aged 1 year and older. |

| Oral Solution Strength | 19 mg/mL |

| Initial Dose | 285 mcg/kg orally once daily in the morning. |

| Titration | Increase to 285 mcg/kg twice daily, then 428 mcg/kg twice daily, and finally to 570 mcg/kg twice daily, as tolerated. |

| Maintenance Dose | 570 mcg/kg orally twice daily |

| Maximum Daily Dose | 38 mg (2 mL) per day. |

| Administration | 30 minutes before a meal. |

Table 3: Pharmacokinetic Parameters [1][3][9]

| Parameter | Description |

| Absorption | Minimally absorbed systemically. Plasma concentrations are often below the limit of quantification (0.25 ng/mL) at recommended doses. |

| Protein Binding | Highly bound to human plasma proteins (91%) in vitro. |

| Metabolism | Undergoes minimal metabolism. |

| Elimination Half-life | Approximately 1.6 hours in healthy adults after a single 30 mg oral dose. |

| Excretion | Primarily excreted in the feces. |

Experimental Protocols

The following protocols are based on guidelines from clinical trials and prescribing information.

Subject Screening and Baseline Assessments

-

Inclusion Criteria: Confirm diagnosis of ALGS or PFIC and presence of cholestatic pruritus. Age should be within the specified range for the indication.

-

Exclusion Criteria: History of hypersensitivity to maralixibat or any of its components.

-

Baseline Assessments:

-

Obtain and record baseline liver function tests, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total and direct bilirubin, and International Normalized Ratio (INR).[11][16]

-

Assess and document baseline fat-soluble vitamin levels (A, D, E, and K).[17]

-

Record baseline pruritus scores using a validated scale.

-

Preparation and Administration of Maralixibat Oral Solution

-

Dosage Calculation:

-

Accurately determine the subject's current weight.

-

Calculate the required dose in milligrams (mg) based on the dosing regimen for the specific indication (ALGS or PFIC).

-

Convert the mg dose to the volume (mL) to be administered using the appropriate oral solution strength (9.5 mg/mL for ALGS, 19 mg/mL for PFIC).

-

-

Preparation:

-

Administration:

-

Administer the oral solution 30 minutes before a meal. For once-daily dosing, administer before the first meal of the day.[1][4][11][14][15][16]

-

The subject should be in an upright position (seated or standing) during and for a few minutes after administration.[14]

-

Place the tip of the oral dispenser against the inside of the subject's cheek and slowly push the plunger to deliver the entire dose.[18]

-

Clean the oral dispenser after each use.[18]

-

Monitoring and Follow-up

-

Adverse Event Monitoring:

-

Laboratory Monitoring:

-

Dose Titration:

-

Follow the specific dose titration schedule for the indication (ALGS or PFIC) as outlined in Tables 1 and 2.

-

Important Considerations

-

Drug Interactions: Bile acid binding resins (e.g., cholestyramine, colesevelam) can bind to maralixibat. Administer these resins at least 4 hours before or 4 hours after maralixibat.[1][17]

-

Excipient: Maralixibat oral solution contains propylene glycol (364.5 mg/mL).[1][5] While generally considered safe at the administered doses, it is an important consideration, especially in younger pediatric patients.[5][18]

-

Storage: Store the oral solution at 2-30°C (35.6-86°F) and do not freeze. Discard any remaining solution 100 days after first opening the bottle.[16]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Maralixibat | C40H56N3O4S+ | CID 9831643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Maralixibat - Mechanism, Indication, Contraindications, Dosing, Adverse Effect | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. LIVMARLI (maralixibat) Oral Solution | Alagille Syndrome Alliance [alagille.org]

- 8. How LIVMARLI Works | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]

- 9. Maralixibat: First Approval | springermedizin.de [springermedizin.de]

- 10. What clinical trials have been conducted for Maralixibat Chloride? [synapse.patsnap.com]

- 11. drugs.com [drugs.com]

- 12. drugs.com [drugs.com]

- 13. reference.medscape.com [reference.medscape.com]

- 14. publications.aap.org [publications.aap.org]

- 15. Maralixibat: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. Maralixibat: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 18. mskcc.org [mskcc.org]

Application Notes and Protocols for Evaluating Maralixibat Chloride Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maralixibat chloride is a potent, orally administered, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking the reabsorption of bile acids in the terminal ileum, Maralixibat chloride effectively reduces serum bile acid (sBA) levels, which is a key therapeutic strategy in the management of cholestatic liver diseases such as Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC).[2][3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of Maralixibat chloride, focusing on its direct inhibition of ASBT and its downstream effects on farnesoid X receptor (FXR) signaling.

Mechanism of Action

Maralixibat chloride is a reversible inhibitor of the ileal bile acid transporter (IBAT), encoded by the SLC10A2 gene.[2] This transporter is primarily responsible for the reabsorption of the majority of bile acids from the intestine back into the enterohepatic circulation. By inhibiting ASBT, Maralixibat chloride interrupts this process, leading to increased fecal bile acid excretion and a subsequent reduction in the total bile acid pool and circulating serum bile acid levels.[4][5] This alleviates the symptoms and pathology associated with cholestatic conditions, such as pruritus and liver damage.

Data Presentation

The following table summarizes the quantitative data for Maralixibat chloride's inhibitory activity on the apical sodium-dependent bile acid transporter (ASBT).

| Compound | Assay Type | Cell Line | Substrate | IC50 (nM) | Reference |

| Maralixibat chloride (SHP625) | ASBT Inhibition | MDCK-II cells expressing human ASBT | [3H]-taurocholate | 7.04 ± 0.756 |

Experimental Protocols

ASBT Inhibition Assay Using Transfected Mammalian Cells

This assay directly measures the inhibitory potency of Maralixibat chloride on the function of the ASBT transporter.

Materials:

-

Madin-Darby canine kidney-II (MDCK-II) cells stably transfected with human ASBT (SLC10A2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Maralixibat chloride

-

[3H]-taurocholate (radiolabeled substrate)

-

Hanks' Balanced Salt Solution (HBSS)

-

Scintillation fluid

-

Scintillation counter

-

24-well cell culture plates

Protocol:

-

Cell Culture: Culture the MDCK-II cells expressing human ASBT in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 24-well plates at a density that allows them to reach confluence at the time of the assay.

-

Compound Preparation: Prepare a stock solution of Maralixibat chloride in a suitable solvent (e.g., DMSO). Create a serial dilution of Maralixibat chloride in HBSS to achieve the desired final concentrations (e.g., ranging from 1 nM to 300 nM).

-

Pre-incubation: When the cells are confluent, wash them twice with pre-warmed HBSS. Then, add the different concentrations of Maralixibat chloride to the wells and incubate for 10-15 minutes at 37°C. Include a vehicle control (HBSS with the same concentration of DMSO used for the drug dilutions).

-

Uptake Assay: To initiate the uptake, add HBSS containing a fixed concentration of [3H]-taurocholate to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) to allow for substrate uptake.

-

Termination of Uptake: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of Maralixibat chloride by plotting the percentage of inhibition of [3H]-taurocholate uptake against the logarithm of the Maralixibat chloride concentration and fitting the data to a sigmoidal dose-response curve.

FXR Reporter Gene Assay

This assay evaluates the downstream consequences of ASBT inhibition on the FXR signaling pathway. By reducing the intracellular concentration of bile acids, Maralixibat chloride is expected to decrease the activation of FXR.

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

FXR expression plasmid

-

FXR-responsive luciferase reporter plasmid (e.g., containing a bile salt export pump (BSEP) promoter)

-

Transfection reagent

-

Chenodeoxycholic acid (CDCA) or other FXR agonist

-

Maralixibat chloride

-

Luciferase assay system

-

Luminometer

-

96-well cell culture plates

Protocol:

-

Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the FXR expression plasmid and the FXR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing a fixed concentration of an FXR agonist (e.g., CDCA) to induce FXR activation. Concurrently, treat the cells with increasing concentrations of Maralixibat chloride. Include appropriate controls (vehicle control, agonist-only control).

-

Incubation: Incubate the cells for an additional 24 hours to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer, following the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the relative luciferase units (RLU) against the concentration of Maralixibat chloride to determine its effect on FXR-mediated gene expression. A decrease in luciferase activity in the presence of Maralixibat chloride would indicate a reduction in FXR activation.

Visualizations

Caption: Workflow for the ASBT Inhibition Assay.

Caption: Maralixibat's effect on the ASBT-FXR signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Mirum Pharmaceuticals Presents Maralixibat Five-Year Transplant-Free Survival Data for Patients With PFIC2 at Digital International Liver Congress 2020 - BioSpace [biospace.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clinical Review - Maralixibat (Livmarli) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Maralixibat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Serum Bile Acid Levels in Response to Maralixibat Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maralixibat chloride is a potent, orally administered, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By inhibiting this transporter, Maralixibat disrupts the enterohepatic circulation of bile acids, leading to a significant reduction in their reabsorption from the terminal ileum and a subsequent decrease in serum bile acid (sBA) concentrations.[1][2] This mechanism of action makes Maralixibat a targeted therapy for cholestatic liver diseases, such as Alagille syndrome (ALGS), where elevated sBA levels are a key pathological feature.[3][4] Accurate and reliable measurement of sBA levels is therefore critical for evaluating the pharmacodynamic effects of Maralixibat and monitoring treatment response in clinical and research settings.

These application notes provide detailed protocols for the two primary methods used to quantify serum bile acids: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for individual bile acid species and the enzymatic method for total bile acid (TBA) concentrations.

Mechanism of Action of Maralixibat Chloride

Maralixibat chloride's therapeutic effect is derived from its specific and reversible inhibition of the ileal bile acid transporter (IBAT).[1] This transporter is primarily responsible for the reabsorption of bile acids from the small intestine back into the bloodstream. By blocking IBAT, Maralixibat increases the fecal excretion of bile acids, thereby reducing the total bile acid pool in the body and lowering the concentration of bile acids in the serum.[1][2]

Caption: Signaling pathway of Maralixibat's mechanism of action.

Quantitative Data Summary

The following tables summarize the observed changes in serum bile acid levels in patients with Alagille Syndrome treated with Maralixibat chloride from the pivotal ICONIC clinical trial.

Table 1: Total Serum Bile Acid (sBA) Levels in Patients with Alagille Syndrome (ICONIC Study) [3][5]

| Timepoint | Mean sBA (μmol/L) | Change from Baseline (μmol/L) |

| Baseline | 240 | - |

| Week 18 | 152 | -88 |

| Week 48 | 144 | -96 |

| Week 204 | 59 | -181 |

Table 2: sBA Response in Randomized Withdrawal Period of ICONIC Study [3][5]

| Treatment Group | Mean Change in sBA (μmol/L) | 95% Confidence Interval |

| Maralixibat to Placebo | +94 | 23 to 164 |

| Maralixibat to Maralixibat | -23 | - |

Experimental Protocols

Quantification of Individual Serum Bile Acids by LC-MS/MS

This method allows for the sensitive and specific quantification of individual bile acid species, providing a detailed profile of changes in response to Maralixibat treatment.[6][7]

a. Materials and Reagents

-

Bile acid standards (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid, and their glycine and taurine conjugates)

-

Internal standards (deuterated bile acids)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA)

-

Ultrapure water

-

Serum samples

-

96-well plates

-

Centrifuge

b. Sample Preparation

-

Thaw serum samples on ice.

-

In a 96-well plate, add 50 µL of serum.

-

Add 10 µL of the internal standard working solution to each well.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Seal the plate and vortex for 5 minutes.

-

Centrifuge the plate at 4000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for analysis.

c. LC-MS/MS Instrumental Conditions [8][9]

-

LC System: Agilent 1290 UPLC or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (95:5, v/v) with 0.1% formic acid

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute all bile acid species, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490, Sciex Triple Quad™)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each bile acid and internal standard.

d. Data Analysis

-

Integrate the peak areas for each bile acid and its corresponding internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using the bile acid standards of known concentrations.

-

Determine the concentration of each bile acid in the serum samples by interpolating from the calibration curve.

Caption: Experimental workflow for LC-MS/MS analysis of serum bile acids.

Quantification of Total Serum Bile Acids by Enzymatic Assay

This colorimetric assay provides a high-throughput method for measuring the total concentration of bile acids in serum.[10][11]

a. Principle The assay is based on the enzymatic cycling of bile acids. The enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD) oxidizes bile acids, leading to the reduction of a chromophore. The rate of color development is directly proportional to the total bile acid concentration in the sample and is measured spectrophotometrically.[12]

b. Materials and Reagents

-

Total Bile Acids Assay Kit (e.g., from Diazyme Laboratories, Abcam, or Cell Biolabs)[11][12][13]

-

Serum samples

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator

c. Assay Protocol (Example using a commercial kit) [12][13]

-

Prepare Standards: Reconstitute the bile acid standard to prepare a stock solution. Perform serial dilutions to create a standard curve (e.g., 0, 10, 25, 50, 100, 150 µmol/L).

-

Sample Preparation: Serum samples can often be used directly or may require dilution if high concentrations of bile acids are expected.

-

Assay Reaction:

-

Add 20 µL of standards and samples to separate wells of a 96-well plate.

-

Add 150 µL of Assay Reagent A (containing thio-NAD+) to each well and mix.

-

Incubate at 37°C for 5 minutes.

-

Add 50 µL of Assay Reagent B (containing 3α-HSD and NADH) to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each standard and sample.

-

Plot the reaction rate of the standards against their known concentrations to generate a standard curve.

-

Determine the total bile acid concentration in the samples by interpolating their reaction rates from the standard curve.

-

Caption: Experimental workflow for the enzymatic assay of total serum bile acids.

Conclusion

The quantification of serum bile acids is a fundamental component in the research and development of IBAT inhibitors like Maralixibat chloride. The choice between the highly specific and detailed LC-MS/MS method and the high-throughput enzymatic assay will depend on the specific research question and the resources available. Both methods, when properly validated and executed, provide valuable data for understanding the pharmacodynamics of Maralixibat and its clinical efficacy in reducing the bile acid burden in patients with cholestatic liver diseases.

References

- 1. Livmarli (maralixibat) to Treat Cholestatic Pruritus in Alagille Syndrome, US [clinicaltrialsarena.com]

- 2. What are the approved indications for Maralixibat? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Maralixibat Reduces Serum Bile Acids and Improves Cholestatic Pruritus in Adolescents With Alagille Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of maralixibat treatment in patients with Alagille syndrome and cholestatic pruritus (ICONIC): a randomised phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Serum Bile Acid Profiling and Mixed Model Analysis Reveal Biomarkers Associated with Pruritus Reduction in Maralixibat-Treated Patients with BSEP Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]